Dibenzyl terephthalate
Overview
Description
Dibenzyl terephthalate is an organic compound with the molecular formula C22H18O4. It is a white, crystalline solid at room temperature and is known for its stability and resistance to many reactions. This compound is a type of phthalate ester, specifically the ester formed from terephthalic acid and benzyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl terephthalate can be synthesized through the esterification of terephthalic acid with benzyl alcohol. The reaction typically involves heating terephthalic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In industrial settings, this compound is often produced by transesterification of dimethyl terephthalate with benzyl alcohol. This method involves heating dimethyl terephthalate with benzyl alcohol in the presence of a catalyst such as sodium methoxide or titanium butoxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl terephthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to terephthalic acid and benzyl alcohol.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, leading to the formation of different esters.
Oxidation: this compound can be oxidized to form terephthalic acid and benzaldehyde.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or titanium butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Terephthalic acid and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Terephthalic acid and benzaldehyde.
Scientific Research Applications
Dibenzyl terephthalate has several scientific research applications, including:
Chemical Recycling of Polyethylene Terephthalate (PET): this compound can be synthesized from recycled PET, making it a valuable compound in the field of plastic recycling.
Production of Flame Retardants and Insulation Materials: Due to its high thermal stability and low toxicity, this compound is used in the production of flame retardants and insulation materials.
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of dibenzyl terephthalate involves its interaction with various molecular targets and pathways. The ester groups in this compound can participate in various reactions due to their polarity and reactivity. The aromatic character of the central benzene ring provides stability and resistance to many reactions, while the bulky benzyl groups influence its reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, commonly used in the production of polyesters.
Dibenzyl phthalate: Similar in structure but derived from phthalic acid instead of terephthalic acid.
Dicyclohexyl phthalate: Another phthalate ester with different alcohol groups.
Uniqueness
Dibenzyl terephthalate is unique due to its specific ester groups and the stability provided by the terephthalate unit. Its high thermal stability and low toxicity make it particularly valuable in applications such as flame retardants and insulation materials .
Properties
IUPAC Name |
dibenzyl benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFEQWCMAADJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173600 | |
Record name | Dibenzyl terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19851-61-7 | |
Record name | 1,4-Bis(phenylmethyl) 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19851-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzyl terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019851617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzyl terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl terephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.